
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as CM-40907, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to the class of oxalamide derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves the inhibition of LSD1, which is a histone demethylase that regulates gene expression by removing methyl groups from lysine residues on histone proteins. LSD1 is overexpressed in various types of cancer, and its inhibition by this compound leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound binds to the active site of LSD1 and forms a covalent bond with the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models. It inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound induces apoptosis in cancer cells by reactivating tumor suppressor genes and blocking the activity of LSD1. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments include its potent anti-tumor activity, specificity for LSD1, and moderate yield and purity of the synthesis. However, the limitations of using this compound in lab experiments include its moderate solubility in water, which may affect its bioavailability and pharmacokinetics, and the need for careful purification and characterization of the intermediate and final compounds.
Future Directions
For the research on N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include the optimization of its synthesis and formulation to improve its pharmacokinetics and bioavailability, the evaluation of its toxicity and safety profile in preclinical and clinical studies, and the identification of biomarkers that can predict its efficacy in cancer patients. Other potential applications of this compound include the treatment of other diseases that are associated with dysregulated gene expression, such as neurodegenerative disorders and autoimmune diseases.
Synthesis Methods
The synthesis of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves a series of steps starting from the reaction of 2-phenylmorpholine with cycloheptyl isocyanate to form the intermediate compound, which is then reacted with ethyl oxalyl chloride to yield the final product. The synthesis is a multistep process that requires careful purification and characterization of the intermediate and final compounds. The yield of the synthesis is moderate, and the purity of the final product is high.
Scientific Research Applications
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. The mechanism of action of this compound involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1), which plays a critical role in the regulation of gene expression. LSD1 is overexpressed in various types of cancer, and its inhibition by this compound leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-6-1-2-7-11-18)22-12-13-24-14-15-27-19(16-24)17-8-4-3-5-9-17/h3-5,8-9,18-19H,1-2,6-7,10-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHUNDHVBEVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
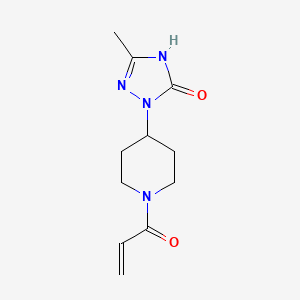
![N-Methyl-N-[2-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2949750.png)
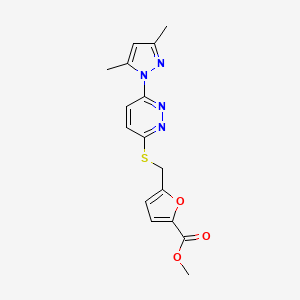

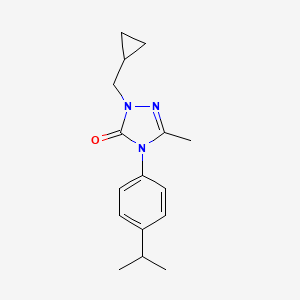
![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)
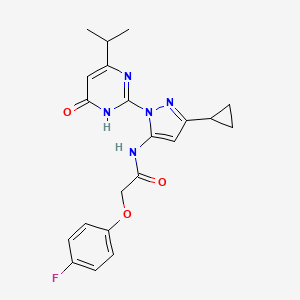
![2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2949760.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)
![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)
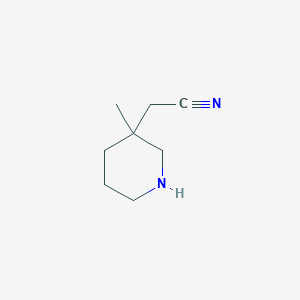
![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
